molecular formula C14H20N2O2 B269419 3-(butyrylamino)-N-isopropylbenzamide

3-(butyrylamino)-N-isopropylbenzamide

Número de catálogo B269419
Peso molecular: 248.32 g/mol
Clave InChI: ASLVWJKZTXXIRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(butyrylamino)-N-isopropylbenzamide, also known as BIBN-4096BS, is a chemical compound that belongs to the class of benzamides. It is a selective antagonist for the calcitonin gene-related peptide (CGRP) receptor, which is involved in the regulation of pain and inflammation. BIBN-4096BS has been extensively studied for its potential use in the treatment of migraine headaches and other pain-related conditions.

Mecanismo De Acción

3-(butyrylamino)-N-isopropylbenzamide is a selective antagonist for the CGRP receptor, which is involved in the regulation of pain and inflammation. By blocking the activity of the CGRP receptor, 3-(butyrylamino)-N-isopropylbenzamide reduces the release of CGRP, a neuropeptide that is involved in the transmission of pain signals. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-isopropylbenzamide has been shown to have several biochemical and physiological effects. It reduces the release of CGRP, which is involved in the transmission of pain signals. It also reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, 3-(butyrylamino)-N-isopropylbenzamide has been shown to have no effect on blood pressure, heart rate, or body temperature.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(butyrylamino)-N-isopropylbenzamide has several advantages for lab experiments. It is a selective antagonist for the CGRP receptor, which allows for the specific targeting of this receptor. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, 3-(butyrylamino)-N-isopropylbenzamide has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis and purification challenging. In addition, it has a short half-life, which requires frequent dosing in animal studies.

Direcciones Futuras

There are several future directions for the research on 3-(butyrylamino)-N-isopropylbenzamide. One direction is the development of more potent and selective CGRP receptor antagonists. Another direction is the investigation of the potential use of 3-(butyrylamino)-N-isopropylbenzamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the use of 3-(butyrylamino)-N-isopropylbenzamide in the treatment of other pain-related conditions, such as neuropathic pain and cancer-related pain, warrants further investigation. Finally, the development of new delivery systems for 3-(butyrylamino)-N-isopropylbenzamide, such as transdermal patches and sustained-release formulations, could improve its efficacy and reduce dosing frequency.

Métodos De Síntesis

The synthesis of 3-(butyrylamino)-N-isopropylbenzamide involves several steps, starting from the reaction of 4-isopropylbenzoic acid with butyryl chloride to form 4-(butyryloxy)-isopropylbenzoic acid. This intermediate is then reacted with ammonia to form 4-(amino)-isopropylbenzoic acid, which is further reacted with thionyl chloride to form 4-(chloro)-isopropylbenzoic acid. The final step involves the reaction of 4-(chloro)-isopropylbenzoic acid with N-isopropyl-4-aminobutyramide to form 3-(butyrylamino)-N-isopropylbenzamide.

Aplicaciones Científicas De Investigación

3-(butyrylamino)-N-isopropylbenzamide has been extensively studied for its potential use in the treatment of migraine headaches and other pain-related conditions. It has been shown to be effective in reducing the frequency and severity of migraine attacks in clinical trials. In addition, 3-(butyrylamino)-N-isopropylbenzamide has been studied for its potential use in the treatment of other pain-related conditions, such as neuropathic pain, osteoarthritis, and cancer-related pain.

Propiedades

Nombre del producto

3-(butyrylamino)-N-isopropylbenzamide

Fórmula molecular

C14H20N2O2

Peso molecular

248.32 g/mol

Nombre IUPAC

3-(butanoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-4-6-13(17)16-12-8-5-7-11(9-12)14(18)15-10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,18)(H,16,17)

Clave InChI

ASLVWJKZTXXIRM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

SMILES canónico

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.